molecular formula C10H10ClN3O3 B15131627 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline

4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline

Cat. No.: B15131627
M. Wt: 255.66 g/mol
InChI Key: WYKNDDZQYZJYMJ-CYRJAKOHSA-N
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Description

4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline is a chemical compound with the molecular formula C10H10ClN3O3 and a molecular weight of 255.66 g/mol . This compound is characterized by the presence of a chloroaniline group, a methoxyimino group, and a nitroprop-1-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline involves several steps. One common method includes the reaction of 4-chloroaniline with a suitable nitroalkene in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine

InChI

InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3/b10-7-,12-6?

InChI Key

WYKNDDZQYZJYMJ-CYRJAKOHSA-N

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)Cl)\[N+](=O)[O-]

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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